[Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride

WDR5 inhibitor Metabolic stability Rat liver microsomes

[Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride (CAS 1203308-27-3) is a chiral, sp³-rich primary amine building block comprising a 4-methylpyridin-2-yl core, a cyclopropyl substituent, and a stereogenic benzylic carbon. It is most prominently employed as the optically pure (S)-enantiomer (CAS 2413782-12-2 as the mono-hydrochloride) to construct the P7 pharmacophore unit of WD repeat domain 5 (WDR5) WIN-site inhibitors, a class of investigational anti-leukemic agents that disrupt the WDR5–MLL1 protein–protein interaction.

Molecular Formula C10H16Cl2N2
Molecular Weight 235.152
CAS No. 1203308-27-3
Cat. No. B598053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride
CAS1203308-27-3
Synonyms1-cyclopropyl-1-(4-methyl-2-pyridinyl)methanamine(SALTDATA: 2HCl)
Molecular FormulaC10H16Cl2N2
Molecular Weight235.152
Structural Identifiers
SMILESCC1=CC(=NC=C1)C(C2CC2)N.Cl.Cl
InChIInChI=1S/C10H14N2.2ClH/c1-7-4-5-12-9(6-7)10(11)8-2-3-8;;/h4-6,8,10H,2-3,11H2,1H3;2*1H
InChIKeyBCANMLNURNBWSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [Cyclopropyl(4-methylpyridin-2-YL)methyl]amine Dihydrochloride (CAS 1203308-27-3) Is a Procurement-Critical Chiral Building Block for WDR5-Targeted Probe Development


[Cyclopropyl(4-methylpyridin-2-YL)methyl]amine dihydrochloride (CAS 1203308-27-3) is a chiral, sp³-rich primary amine building block comprising a 4-methylpyridin-2-yl core, a cyclopropyl substituent, and a stereogenic benzylic carbon . It is most prominently employed as the optically pure (S)-enantiomer (CAS 2413782-12-2 as the mono-hydrochloride) to construct the P7 pharmacophore unit of WD repeat domain 5 (WDR5) WIN-site inhibitors, a class of investigational anti-leukemic agents that disrupt the WDR5–MLL1 protein–protein interaction [1][2]. The dihydrochloride salt form (MW 235.15 g/mol, MFCD18205892) provides the requisite protonated amine for downstream amide coupling or reductive amination reactions in medicinal chemistry workflows .

Why In-Class α-Substituted Pyridin-2-ylmethanamine Building Blocks Cannot Substitute for [Cyclopropyl(4-methylpyridin-2-YL)methyl]amine Dihydrochloride in WDR5 Inhibitor Programs


Within the WDR5 WIN-site inhibitor chemical series, the α-substituent of the pyridin-2-ylmethanamine P7 unit directly governs both the metabolic stability of the final inhibitor and the degree of cellular antiproliferative activity in WDR5-dependent leukemia cell lines [1]. The cyclopropyl group occupies a narrow stereoelectronic window that is not replicated by methyl, ethyl, or unsubstituted analogs. X-ray co-crystal structures confirm that only the (S)-enantiomer maintains the optimal binding pose, meaning that racemic material or the (R)-enantiomer would produce a different pharmacological profile [2]. Furthermore, the 4-methyl substitution on the pyridine ring distinguishes this building block from the simpler pyridin-2-yl or 4-unsubstituted analogs, which lack the favorable cLogP and binding interactions documented in the lead optimization campaign [1]. Simply sourcing any α-substituted pyridylmethylamine would fail to recapitulate the picomolar binding affinity, improved oral pharmacokinetics, and selectivity profile established for this specific scaffold.

Quantitative Differentiation of [Cyclopropyl(4-methylpyridin-2-YL)methyl]amine Dihydrochloride Against Its Closest α-Substituted P7 Comparators in WDR5 Inhibitors


Metabolic Stability in Rat Liver Microsomes: Cyclopropyl (Compound 34) vs. Methyl (Compound 30) α-Substitution

In the Teuscher et al. (2022) optimization campaign, the cyclopropyl-substituted P7 unit (Compound 34) conferred a 3.7-fold reduction in intrinsic clearance (CLint) and a 3.75-fold extension of half-life in rat liver microsomes (RLM) compared to the methyl-substituted analog (Compound 30), directly demonstrating the metabolic advantage of the cyclopropyl group at the benzylic position [1].

WDR5 inhibitor Metabolic stability Rat liver microsomes

Cellular Antiproliferative Activity in WDR5-Sensitive MV4:11 Leukemia Cells: Cyclopropyl (Compound 34) vs. Ethyl (Compound 32)

Compound 34, which incorporates the (S)-cyclopropyl P7 unit, demonstrated a 3-fold improvement in cellular antiproliferative activity against the WDR5-sensitive MV4:11 acute myeloid leukemia cell line compared to Compound 32, which bears an (S)-ethyl α-substituent on the same scaffold [1]. This demonstrates that the cyclopropyl group is not merely a bioisostere for other small alkyl groups but provides a distinct binding interaction advantage.

Antiproliferative activity MV4:11 Leukemia

Stereochemical Requirement: (S)-Enantiomer Binding Pose Validated by X-Ray Co-Crystal Structure (PDB 7UAS)

The 1.81 Å X-ray co-crystal structure of Compound 37 bound to WDR5 (PDB ID: 7UAS) unambiguously establishes that the (S)-enantiomer of the α-cyclopropyl pyridin-2-ylmethanamine P7 unit occupies the solvent-exposed region of the WIN site while maintaining all critical binding interactions [1][2]. Computational modeling predicted that the (R)-enantiomer would not maintain the optimal binding pose of the lead compound, making enantiopure (S)-configured material a strict requirement for reproducing the published pharmacological profile [1].

X-ray crystallography WDR5 Stereochemistry

Picomolar Target Engagement Enabled by Cyclopropyl P7: Binding Affinity vs. Early Lead Compounds

The optimized inhibitor series incorporating the (S)-cyclopropyl P7 unit achieves picomolar binding affinity (Ki < 0.02 nM by TR-FRET) for the WDR5 WIN site, representing an improvement of >300-fold over earlier-generation WIN-site inhibitors such as WDR5-0102 (Ki ~7 μM) and a substantial advance over the initial lead compound 1 in the same series [1]. This picomolar potency is a composite property of the full inhibitor scaffold, but the cyclopropyl P7 unit is an essential contributing pharmacophore element without which this potency tier is not attained.

TR-FRET Binding affinity WDR5 WIN-site

Structural Isomer Differentiation: [Cyclopropyl(4-methylpyridin-2-YL)methyl]amine vs. [1-(4-Methylpyridin-2-yl)cyclopropyl]methanamine

The target compound [cyclopropyl(4-methylpyridin-2-yl)methyl]amine (CAS 1203308-27-3) is a constitutional isomer of [1-(4-methylpyridin-2-yl)cyclopropyl]methanamine (CAS 1060804-91-2). In the former, the cyclopropyl group is attached to the exocyclic benzylic carbon; in the latter, the cyclopropyl forms a spiro-like attachment with the amine-bearing carbon directly bonded to the pyridine ring . This structural difference is pharmacologically consequential: the benzylic α-substitution pattern in the target compound directly addresses the metabolic soft spot identified at the benzylic position of the P7 unit (Compound 30, t1/2 = 3.2 min), whereas the spiro-cyclopropyl isomer would not provide the same steric shielding of this metabolically labile site [1].

Structural isomer Building block selection Medicinal chemistry

Physicochemical Differentiation: cLogP and Druglike Properties of Cyclopropyl- vs. Unsubstituted P7 Inhibitors

All designed compounds incorporating α-substituted P7 units (methyl and cyclopropyl) showed acceptable cLogP values in the Teuscher et al. (2022) SAR campaign [1]. The unsubstituted lead compound 30 (no α-substituent) exhibited cLogP = 1.7, while the cyclopropyl-substituted analogs (Compounds 34–41) maintained cLogP values within a favorable range (1.7–3.4) despite the added lipophilicity of the cyclopropyl ring [1]. Critically, the aqueous solubility of the final optimized series was improved relative to earlier leads, and the compounds exhibited high oral bioavailability, demonstrating that the cyclopropyl group does not compromise the druglike physicochemical profile [1].

cLogP Lipophilicity Druglikeness

Procurement-Critical Application Scenarios for [Cyclopropyl(4-methylpyridin-2-YL)methyl]amine Dihydrochloride Based on Published Evidence


Synthesis of Orally Bioavailable WDR5 WIN-Site Inhibitors for In Vivo Oncology Probe Studies

This building block is the essential P7 pharmacophore precursor for constructing WDR5 inhibitors with picomolar binding affinity (Ki < 0.02 nM) and proven oral pharmacokinetic profiles [1]. The (S)-configured cyclopropyl P7 unit confers a 3.7-fold metabolic stability advantage (CLint = 60 vs. 220 μL/min/mg) over the methyl analog, enabling in vivo dosing regimens that would be impossible with less stable P7 variants. Research groups performing murine xenograft or PDX studies of MLL-rearranged leukemias should prioritize this specific building block to ensure their synthesized inhibitors match the published pharmacokinetic benchmark [1].

Structure-Based Drug Design Requiring X-Ray-Validated Binding Mode Reproduction

The 1.81 Å co-crystal structure (PDB ID: 7UAS) of Compound 37 bound to WDR5 provides atomic-level validation of the (S)-cyclopropyl P7 binding pose [2]. Any medicinal chemistry effort that leverages this structural model for computational design, docking, or molecular dynamics simulations must use the identical (S)-configured building block to maintain consistency between predicted and experimentally observed binding interactions. Use of the (R)-enantiomer or a racemic mixture would invalidate structure-based design assumptions derived from PDB 7UAS [1][2].

Fragment-Based or Pharmacophore-Optimization WDR5 Antagonist Campaigns Following the Teuscher et al. Synthetic Route

The Teuscher et al. (2022) publication provides a detailed convergent synthetic strategy in which optically pure α-substituted pyridin-2-ylmethanamine P7 units are prepared and coupled in the final steps (Scheme 4) [1]. Research groups seeking to reproduce or extend this SAR series must source the identical (S)-cyclopropyl(4-methylpyridin-2-yl)methanamine building block to ensure that structure-activity relationships at the P7 position are interpretable and comparable to the published data. Substitution with a different α-substituent or enantiomer would confound SAR interpretation and prevent direct potency comparisons [1].

Patent-Filing and Intellectual Property Strategy Around WDR5 Inhibitor Composition of Matter

The patent family represented by WO-2019046944-A1 explicitly claims cyclopropyl-substituted compounds of formula (I) as WDR5 protein–protein binding inhibitors [3]. For organizations filing follow-on patents, conducting freedom-to-operate analyses, or designing compounds intended to be outside existing patent scope, procuring and testing the exact building block specified in the patent examples is essential for accurate comparator data generation and legal defensibility [3].

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